5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
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Overview
Description
5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazole ring.
Cyclization to form the oxadiazole ring: The final step involves the cyclization of the intermediate compound with appropriate reagents such as nitriles or carboxylic acids under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Various substitution reactions can occur, where different functional groups replace the existing ones on the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups to the compound.
Scientific Research Applications
Chemistry
In chemistry, 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the 4-chlorophenyl group.
5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure but has a methyl group instead of a chlorine atom.
Uniqueness
The presence of both the 5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl and 4-chlorophenyl groups in 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O/c1-24-16(20)14(15(22-24)11-5-3-2-4-6-11)18-21-17(23-25-18)12-7-9-13(19)10-8-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDSHYQTGJJMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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